Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate
Description
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a bis-benzofuran derivative featuring two ester functional groups. The compound consists of two benzofuran rings interconnected at positions 2 and 3, with a methoxycarbonyl group at position 5 of the first benzofuran and an ethoxy substituent at position 3 of the second benzofuran.
Properties
IUPAC Name |
methyl 3-ethoxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-4-27-19-15-10-13(22(24)26-3)6-8-18(15)29-20(19)16-11-28-17-7-5-12(9-14(16)17)21(23)25-2/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYKLKJFVZEHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(OC2=C1C=C(C=C2)C(=O)OC)C3=COC4=C3C=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Benzofuran Derivatives
Copper-Catalyzed Cyclization
Copper-mediated cyclization represents a cornerstone in benzofuran synthesis. A review by ACS Omega highlights the utility of copper chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in facilitating cyclization between o-hydroxy aldehydes and alkynes, yielding trifluoroethyl-substituted benzofurans in 45–93% yields. For the target compound, analogous conditions could enable the construction of one benzofuran ring via coupling of a substituted salicylaldehyde with a propargyl ester, followed by oxidation to introduce methoxycarbonyl groups. However, the ethoxy substituent at position 3 necessitates prior alkylation of a phenolic intermediate, as demonstrated in palladium-catalyzed etherification protocols.
Palladium-Mediated Cross-Couplings
Palladium catalysts excel in forming carbon–heteroatom bonds critical for ethoxy group installation. The ACS Omega review details a palladium-catalyzed approach using N-tosylhydrazones and iodobenzene-alkynes to synthesize dihydrobenzofurans. While this method targets dihydro intermediates, oxidative aromatization could yield the fully conjugated benzofuran system. For the target molecule, sequential Suzuki–Miyaura couplings might link preformed benzofuran subunits, though steric hindrance at the 2-position poses challenges.
Rhodium-Catalyzed Annulations
Rhodium complexes enable directed C–H activation, as evidenced by the synthesis of benzofurans via CpRh-catalyzed reactions between benzamides and vinylene carbonate. This strategy could functionalize a preexisting benzofuran core at the 3-position, but simultaneous installation of ethoxy and methoxycarbonyl groups remains untested.
Preparation Methods for the Target Compound
Sequential Benzofuran Ring Construction
This two-step approach involves synthesizing each benzofuran ring independently before coupling them.
Synthesis of 5-Methoxycarbonyl-1-benzofuran-3-yl Subunit
Starting with methyl 4-hydroxybenzoate, Claisen rearrangement at >200°C generates a benzofuran precursor, though this method risks isomer formation. Alternatively, ozonolysis of silylated enol ethers derived from 4-hydroxyindanone offers a higher-yielding route (62% overall). Subsequent esterification with methanol in the presence of thionyl chloride yields the methoxycarbonyl group.
Coupling with 3-Ethoxy-1-benzofuran-5-carboxylate
The second benzofuran ring, bearing an ethoxy group, is synthesized via alkylation of a phenolic intermediate with ethyl bromide under basic conditions. Cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) links the two subunits at the 2-position.
Direct Functionalization of Preformed Benzofuran Cores
A more convergent strategy modifies a single benzofuran scaffold.
Electrophilic Substitution at the 3-Position
Nitration followed by reduction introduces an amino group at position 3, which undergoes alkylation with ethyl iodide to install the ethoxy group. However, competing reactions at the electron-rich 5-methoxycarbonyl site reduce regioselectivity.
Oxidative Esterification
Methacrylic acid derivatives are oxidized with hydrogen peroxide and tungstic acid to form 2-hydroxy-2-methylpropionic acid, which is esterified and cyclized to the benzofuran core. Thionyl chloride-mediated conversion to the acid chloride allows coupling with aminobenzonitrile derivatives, though this route requires rigorous temperature control (−15°C).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate can undergo several chemical reactions:
Oxidation: : Might involve reagents like potassium permanganate or other oxidizing agents to form various oxidized derivatives.
Reduction: : Reducing agents like lithium aluminium hydride could be used to reduce specific functional groups.
Substitution: : Halogenation or other substitution reactions could introduce new substituents onto the benzofuran rings.
Common reagents used include acids, bases, oxidizing agents, and reducing agents. Major products depend on reaction conditions but can vary widely, involving further functionalized benzofuran derivatives.
Scientific Research Applications
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate has a range of applications:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : May be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.
Medicine: : Potentially used in drug development due to its diverse functional groups.
Industry: : Can be utilized in the production of various organic materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action would depend on the specific context of its use. In biological settings, it may interact with molecular targets like enzymes or receptors, potentially inhibiting or activating pathways. The exact pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzofuran-based esters. Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : The target compound’s ester groups reduce water solubility compared to carboxylic acid analogs (e.g., ). Ethoxy and methoxycarbonyl substituents may enhance solubility in organic solvents like DMSO or chloroform.
- Reactivity : The methoxycarbonyl group is susceptible to hydrolysis under basic conditions, forming carboxylic acids, as seen in furanic di-carboxylate derivatives (). This contrasts with nitroimidazole-containing analogs (), where the nitro group is more reactive toward reduction.
Biological Activity
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a synthetic organic compound characterized by its unique benzofuran structure, which contributes to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-ethoxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate, with the molecular formula and a molecular weight of 394.37 g/mol. Its structure comprises two benzofuran moieties connected via an ethoxy group and various functional groups that enhance its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It may exert its effects through:
- Enzyme Inhibition : The compound could inhibit enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown efficacy against a range of bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzofurans, providing insights into their pharmacological profiles:
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Study on Apoptosis Induction :
- A study demonstrated that certain benzofurans induce apoptosis in leukemia cells (K562 and MOLT-4), suggesting a mechanism that could be applicable to other cancer types as well .
- The compound's ability to trigger apoptosis was validated through assays showing significant increases in apoptotic cell populations compared to controls.
- VEGFR Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
